molecular formula C17H21N3O3S B2456988 N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1421506-95-7

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2456988
CAS No.: 1421506-95-7
M. Wt: 347.43
InChI Key: PMUFXOSMEGAGLN-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene was discovered as a contaminant in benzene . It’s used as a raw material in the synthesis of various agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .


Molecular Structure Analysis

The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .


Chemical Reactions Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . It also acts as metal complexing agents and in the development of insecticides .


Physical and Chemical Properties Analysis

Thiophene has a melting point of -38°C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has been explored in various scientific research contexts due to its unique chemical structure. Research on related compounds has shown applications in the synthesis of analgesics and the study of narcotic antagonist activity. For instance, derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones substituted by m-hydroxy groups have been obtained, revealing nonclassical structure-activity relationships with implications for developing potent analgesics (Lednicer, Voigtlander, & Emmert, 1981).

Catalysis and Synthetic Applications

Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have utilized N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst. This showcases the compound's role in facilitating reactions towards the synthesis of aromatic and aliphatic primary amides, highlighting its potential in synthetic chemistry for the development of novel pharmaceuticals and materials (De, Yin, & Ma, 2017).

Pharmacological Potential

The pharmacological landscape also benefits from research on this compound related compounds. Studies have indicated potential applications in modulating receptor activities, highlighting the compound's relevance in neuroscience and drug development. For example, research on neurokinin-1 receptor antagonists suitable for clinical administration underscores the importance of dimethylaminophenyl derivatives in pre-clinical tests relevant to emesis and depression treatments (Harrison et al., 2001).

Nonlinear Optical Properties

Explorations into the nonlinear optical properties of related compounds have identified potential applications in optical device technologies. For instance, the study of novel chalcone derivative compounds exhibiting switchable behaviors between saturable absorption and reverse saturable absorption with varying excitation intensities suggests use cases in optical limiters and other photonics applications (Rahulan et al., 2014).

Mechanism of Action

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h3-9,15,21H,10-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUFXOSMEGAGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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